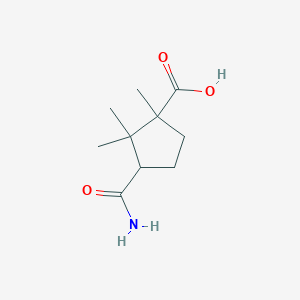

3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, is a derivative of cyclopentane carboxylic acid with substitutions that may affect its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds. For instance, polymorphism and thermal behavior have been studied in similar cyclopentane carboxylic acids, which could suggest that 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid may also exhibit polymorphism and unique thermal properties .

Synthesis Analysis

The synthesis of related trimethylcyclopentane carboxylic acids has been reported, providing a potential pathway for the synthesis of the compound . For example, a modified synthesis involving dehydration with POCl3 and subsequent steps has been described, which could be adapted for the synthesis of 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid . Additionally, carbamate-directed hydroboration has been used for the enantioselective synthesis of related amino acids, which could be relevant for introducing the carbamoyl group into the cyclopentane ring .

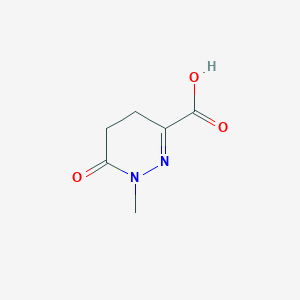

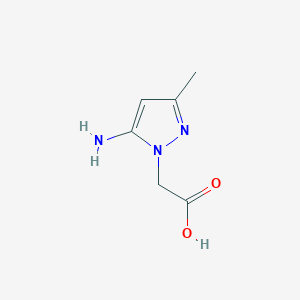

Molecular Structure Analysis

The molecular structure of cyclopentane carboxylic acid derivatives is often characterized by spectroscopic methods such as infrared, Raman, and NMR spectroscopy. These techniques have been used to confirm the differences in the conformation of the carboxyl group and the resulting intermolecular hydrogen bonds in polymorphic forms of these compounds . Such analyses are crucial for understanding the molecular structure of 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid and its potential interactions.

Chemical Reactions Analysis

The reactivity of cyclopentane carboxylic acid derivatives can be influenced by the presence of substituents on the cyclopentane ring. For instance, the introduction of a carbamoyl group could affect the compound's reactivity in hydroboration reactions or its ability to form intermolecular hydrogen bonds, as seen in other cyclopentane carboxylic acids . Understanding these reactions is essential for the development of synthetic routes and for predicting the behavior of the compound under different chemical conditions.

Physical and Chemical Properties Analysis

Cyclopentane carboxylic acid derivatives exhibit a range of physical and chemical properties, such as polymorphism, thermal behavior, and acidity, which can be studied using various analytical techniques. For example, differential scanning calorimetry and X-ray diffractometry have been used to investigate the polymorphism and thermal behavior of these compounds . The cyclopentane-1,3-dione moiety has been explored as an isostere for the carboxylic acid functional group, suggesting that similar isosteres could be used to modulate the properties of 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid .

Scientific Research Applications

Chemical Synthesis and Characterization

One study focuses on the synthesis and characterization of a structurally related compound, (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid. This compound was synthesized and analyzed using various techniques such as IR, EA, ES-MS, NMR, and X-ray diffraction. The study highlights the compound's molecular structure and the hydrogen-bonding interactions between its functional groups, which could be relevant for understanding the behavior of similar compounds (Wei Huang et al., 2003).

Material Science Applications

Research on the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety showcases the potential of similar carboxylic acid derivatives in catalysis. These compounds were used as catalysts in the synthesis of various organic compounds under mild and green conditions, indicating the utility of carboxylic acid derivatives in promoting environmentally friendly chemical reactions (M. Zolfigol et al., 2015).

Organic Chemistry and Drug Design

Another area of application is demonstrated by a study on cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group. This research outlines how cyclopentane-1,3-dione derivatives, which share a similar structural motif with 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, can act as effective substitutes for carboxylic acid in drug design. The study showcases the synthesis of derivatives with potential as thromboxane A2 receptor antagonists, highlighting the versatility of carboxylic acid isosteres in medicinal chemistry (C. Ballatore et al., 2011).

Environmental Chemistry

In the context of environmental chemistry, research on the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon sources identifies carboxylic acids as key intermediates in the production of green chemicals. This study exemplifies how carboxylic acid derivatives could be synthesized using biotechnological routes, offering sustainable alternatives for the chemical industry (T. Rohwerder & R. Müller, 2010).

properties

IUPAC Name |

3-carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H2,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCHNZVQOCCEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395911 |

Source

|

| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836629 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

CAS RN |

330944-28-0 |

Source

|

| Record name | 3-Carbamoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)